Positional Isomerism: 1-Substituted (Benzylamine) vs. 2-Substituted (Phenethylamine) Scaffold Differentiation
The target compound differs from its closest positional isomer, 2-(4-piperidin-1-yl-phenyl)-ethylamine (CAS 38589-09-2), by the attachment point of the aminoalkyl chain. The target bears the amine directly at the benzylic α-carbon (α-methylbenzylamine scaffold), whereas the 2-isomer has an ethylene spacer, making it a phenethylamine. This distinction is quantified by differing predicted physicochemical properties: the target has a predicted boiling point of 344.9±25.0 °C at 760 mmHg and a density of 1.026±0.06 g/cm³ , compared with the 2-isomer's boiling point of 117–120 °C at 0.15 Torr and density of 1.030±0.06 g/cm³ . Although measured under different pressure conditions, the substantially different boiling ranges reflect distinct intermolecular interactions. More critically, the benzylic amine position creates a chiral center (absent in the 2-isomer), enabling enantioselective synthesis strategies .
| Evidence Dimension | Physicochemical property: boiling point (predicted) and density (predicted) |
|---|---|
| Target Compound Data | Bp: 344.9±25.0 °C (760 mmHg); Density: 1.026±0.06 g/cm³; pKa: 9.93±0.10 (predicted) |
| Comparator Or Baseline | 2-(4-Piperidin-1-yl-phenyl)-ethylamine (CAS 38589-09-2): Bp: 117–120 °C (0.15 Torr); Density: 1.030±0.06 g/cm³ (predicted) |
| Quantified Difference | Bp differential: >200 °C (different pressure measurement conditions); Density difference: 0.004 g/cm³; structural difference: presence vs. absence of chiral center at α-carbon |
| Conditions | Predicted values from ACD/Labs Percepta Platform and ChemicalBook database entries |
Why This Matters
The chiral benzylic amine center permits asymmetric synthesis and enantiopure product development, whereas the 2-isomer's achiral nature precludes this capability—a critical consideration for medicinal chemistry programs targeting stereospecific receptor interactions.
